molecular formula C8H14N2O B13923253 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

Cat. No.: B13923253
M. Wt: 154.21 g/mol
InChI Key: UNFBSQCHFFNRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of a linear precursor in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a covalent inhibitor of KRAS G12C, a protein involved in cancer progression. The compound forms a covalent bond with the target protein, inhibiting its activity and thereby exerting its anti-tumor effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7th position.

Properties

IUPAC Name

7-methyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-4-2-8(3-5-10)6-9-7(8)11/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFBSQCHFFNRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.